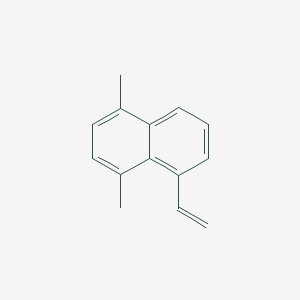
5-Ethenyl-1,4-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1,4-dimethylnaphthalene: is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) at the 5-position and two methyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylnaphthalene with an appropriate vinylating agent under controlled conditions. Another method includes the use of Grignard reagents, where 1,4-dimethylnaphthalene is reacted with vinyl magnesium bromide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts such as nickel-phosphine complexes to facilitate the reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-1,4-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: 5-Ethyl-1,4-dimethylnaphthalene
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenyl-1,4-dimethylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology and Medicine: Functionalized derivatives of 1,4-dimethylnaphthalene, including this compound, have been studied for their potential biomedical applications. These derivatives can form metastable endoperoxide species in the presence of dioxygen, which are useful for the controlled release of singlet oxygen in anticancer and antibiotic therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1,4-dimethylnaphthalene in biological systems involves the formation of reactive oxygen species (ROS) through the decomposition of endoperoxide species. These ROS can induce oxidative stress in cells, leading to cell death. This property is exploited in anticancer therapies, where the compound targets cancer cells and induces apoptosis through oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 5-Ethyl-1,4-dimethylnaphthalene
Comparison: 5-Ethenyl-1,4-dimethylnaphthalene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its methylated counterparts. This makes it more versatile in synthetic applications and allows for the formation of a wider range of derivatives. Additionally, its ability to form endoperoxide species sets it apart from other dimethylnaphthalenes, providing unique opportunities in biomedical research .
Eigenschaften
CAS-Nummer |
88916-64-7 |
|---|---|
Molekularformel |
C14H14 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5-ethenyl-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C14H14/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
QIFMJVVMFRFCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=C(C=CC=C12)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
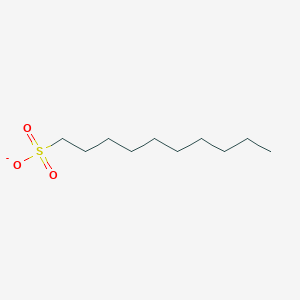
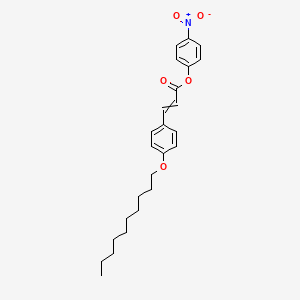
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
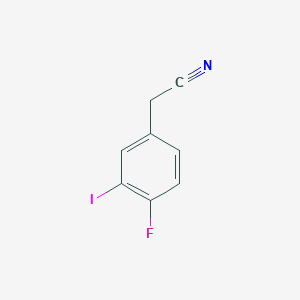
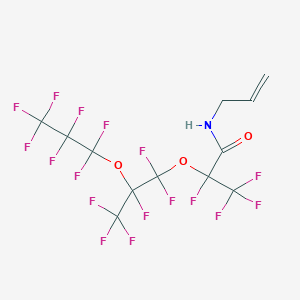
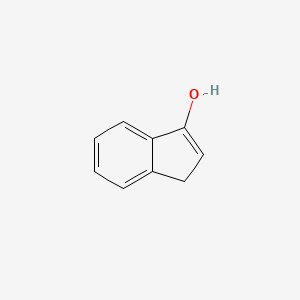
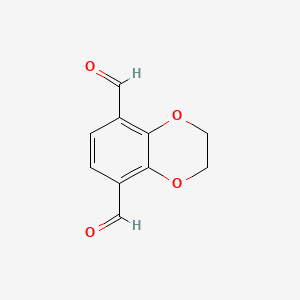
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
